molecular formula C23H21N3O5S B2495699 3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898413-64-4

3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2495699
CAS RN: 898413-64-4
M. Wt: 451.5
InChI Key: KQVURCQONHAIQB-UHFFFAOYSA-N
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Description

The compound “3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a tetrahydroquinoline (a type of nitrogen-containing heterocycle). These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The nitro group, for example, is often involved in reactions that release a lot of energy .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Without specific context (for example, is this compound being used as a drug, a catalyst, a polymer, etc.?), it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds with nitro groups can often be explosive and should be handled with care .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, studying its reactivity, and investigating potential applications. It could also involve computational studies to predict its properties and behavior .

properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-16-7-11-21(12-8-16)32(30,31)25-13-3-5-17-9-10-19(15-22(17)25)24-23(27)18-4-2-6-20(14-18)26(28)29/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVURCQONHAIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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